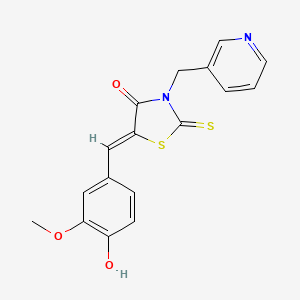![molecular formula C20H22ClN3O3S B6131894 N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B6131894.png)
N-(3-Chlorophenyl)-N-[(N'-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a chlorophenyl group, a cyclohexylidenehydrazinecarbonyl moiety, and a benzenesulfonamide backbone, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Hydrazone Intermediate: Reacting cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine.
Sulfonamide Formation: Reacting 3-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Coupling Reaction: Coupling the hydrazone intermediate with the sulfonamide intermediate under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions could target the hydrazone moiety, leading to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent due to its sulfonamide structure.
Medicine: Possible therapeutic applications, particularly in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide would depend on its specific application. In a biological context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)sulfonamide: Lacks the hydrazone and cyclohexylidene groups.
N-Cyclohexylidenehydrazinecarbonylbenzenesulfonamide: Lacks the chlorophenyl group.
N-Phenyl-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
N-(3-Chlorophenyl)-N-[(N’-cyclohexylidenehydrazinecarbonyl)methyl]benzenesulfonamide is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(cyclohexylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c21-16-8-7-11-18(14-16)24(28(26,27)19-12-5-2-6-13-19)15-20(25)23-22-17-9-3-1-4-10-17/h2,5-8,11-14H,1,3-4,9-10,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWHVJDJSNHTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-5-(furan-2-yl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)cyclopropanecarboxamide](/img/structure/B6131819.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6131827.png)
![1-[2-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6131834.png)
![5-[(4-iodobenzoyl)amino]isophthalic acid](/img/structure/B6131838.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6131840.png)
![ethyl 5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B6131841.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B6131847.png)

![(5E)-3-amino-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6131858.png)
![1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B6131865.png)
![N-[[1-(1,2-oxazol-3-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6131872.png)
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride](/img/structure/B6131887.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
